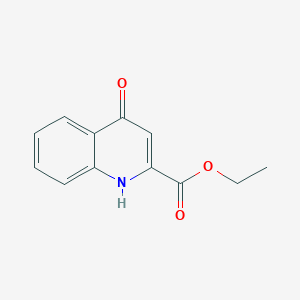![molecular formula C16H10ClN3O3 B386043 2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid](/img/structure/B386043.png)
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a cyano and oxoethylidene group substituted with a 4-chlorophenyl ring. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable subject of study in fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-1-cyano-2-oxoethylidene. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinyl derivative. Finally, the benzoic acid moiety is introduced through a coupling reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and oxoethylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted hydrazinyl benzoic acids.
Aplicaciones Científicas De Investigación
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of the cyano and oxoethylidene groups allows the compound to form strong interactions with its targets, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-chlorophenyl)acetyl)benzoic acid
- 2-(2-(4-chlorophenyl)hydrazono)benzoic acid
- 2-(2-(4-chlorophenyl)amino)benzoic acid
Uniqueness
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid is unique due to the presence of both cyano and oxoethylidene groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C16H10ClN3O3 |
|---|---|
Peso molecular |
327.72g/mol |
Nombre IUPAC |
2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C16H10ClN3O3/c17-11-7-5-10(6-8-11)15(21)14(9-18)20-19-13-4-2-1-3-12(13)16(22)23/h1-8,19H,(H,22,23)/b20-14- |
Clave InChI |
KZDCYXBVASTXDA-ZHZULCJRSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)C2=CC=C(C=C2)Cl |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)O)N/N=C(/C#N)\C(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B385967.png)


![Ethyl 5-amino-4-(4-chlorophenyl)-2-[(2-ethoxy-2-oxoethyl)thio]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B385977.png)
![2-(2-Furylmethylene)-10-methyl-2,10-dihydroimidazo[2,1-b]quinazoline-3,5-dione](/img/structure/B385978.png)
![(5Z)-2-benzylsulfanyl-5-[[4-(dimethylamino)phenyl]methylidene]-1H-imidazol-4-one](/img/structure/B385979.png)
![(2E)-10-methyl-2-(thiophen-2-ylmethylidene)imidazo[2,1-b]quinazoline-3,5-dione](/img/structure/B385981.png)
![6-(4-Chlorophenyl)-3-phenylthieno[2,3-e][1,2,4]triazine](/img/structure/B385983.png)


![Ethyl 5-amino-4-[4-(methyloxy)phenyl]-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B385988.png)

